(S)-fluoxetine(1+)
説明
Structure
3D Structure
特性
分子式 |
C17H19F3NO+ |
|---|---|
分子量 |
310.33 g/mol |
IUPAC名 |
methyl-[(3S)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]azanium |
InChI |
InChI=1S/C17H18F3NO/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20/h2-10,16,21H,11-12H2,1H3/p+1/t16-/m0/s1 |
InChIキー |
RTHCYVBBDHJXIQ-INIZCTEOSA-O |
SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
異性体SMILES |
C[NH2+]CC[C@@H](C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
正規SMILES |
C[NH2+]CCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
Synthetic Methodologies and Stereochemical Control of S Fluoxetine 1+
Enantioselective Synthesis Strategies
Enantioselective synthesis aims to directly produce the desired (S)-enantiomer, bypassing the need to separate a racemic mixture. Several key approaches have been developed to achieve this.
Asymmetric Catalysis
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction. This approach is highly efficient for producing enantiomerically pure compounds.
| Catalyst System | Reactants | Key Intermediate | Yield | Enantiomeric Excess (ee) |
| Ti[OCH(CH3)2]4/(S)-BINOL | Benzaldehyde, 3-methylene-2,3-dihydrofuran | (S)-2-(3-furyl)-1-phenyl-1-ethanol | 90% | 95% |
| Chiral Oxazaborolidines | 3-Chloropropiophenone | (S)-3-chloro-1-phenylpropanol | Good | 98.6% |
| Polymer-supported Ru-TsDPEN | Aromatic ketones | Optically active alcohols | High | High |
Chemoenzymatic Approaches
Chemoenzymatic synthesis combines chemical and enzymatic steps to achieve high stereoselectivity. Enzymes, with their inherent chirality, are powerful tools for creating enantiomerically pure compounds.
One prominent chemoenzymatic route involves the kinetic resolution of racemic 3-chloro-1-phenylpropan-1-ol (B142418) and its corresponding butanoate using lipase (B570770) B from Candida antarctica. rsc.orgresearchgate.net This enzymatic process selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the (S)- and (R)-forms of 3-chloro-1-phenylpropanol. rsc.org These chiral building blocks are then converted into the desired enantiomer of fluoxetine (B1211875). rsc.orgresearchgate.net
Another strategy employs a hydroxynitrile lyase (HNL) from plants to catalyze the enantioselective formation of cyanohydrins. umich.eduumich.edu These enantiopure cyanohydrins serve as versatile intermediates that can be synthetically manipulated to produce (S)-fluoxetine. umich.eduumich.edu For instance, (S)-3-(methylamino)-1-phenylpropan-1-ol, derived from an enantiopure cyanohydrin, can act as a common intermediate for synthesizing the desired fluoxetine enantiomer through a Mitsunobu reaction. umich.edu
| Enzymatic Method | Substrate | Chiral Intermediate | Key Advantage |
| Lipase B from Candida antarctica | 3-Chloro-1-phenylpropan-1-ol | (S)- or (R)-3-chloro-1-phenylpropanol | Kinetic resolution |
| (R)-Hydroxynitrile Lyase (HNL) | Aldehydes | Enantiopure cyanohydrins | High enantioselectivity |
Stereoselective Coupling Reactions
Stereoselective coupling reactions are another important strategy for the synthesis of (S)-fluoxetine. These reactions often involve the use of chiral auxiliaries or catalysts to control the formation of the key stereocenter. researchgate.netscielo.br For example, a highly stereoselective coupling reaction of a racemic intermediate with 4-trifluoromethyl phenate can be induced by a pyrrolidine (B122466) derivative, (S)-lactam, acting as a chiral prosthetic group. google.com This leads to an optically pure chiral intermediate that can be converted to the final product. google.com
Multi-Step Total Synthesis Routes
Several multi-step total synthesis routes for (S)-fluoxetine have been developed, often incorporating some of the enantioselective strategies mentioned above. These routes are designed to be efficient and provide high yields of the final product.
A multi-step synthesis can also be performed using flow chemistry, which offers advantages over traditional batch methods. researchgate.netnih.govnewdrugapprovals.org A three-step synthesis of (±)-fluoxetine has been demonstrated using microflow technology, highlighting an alternative to conventional synthetic approaches. researchgate.netnih.gov
Chiral Resolution Techniques for Fluoxetine Enantiomers
When an enantioselective synthesis is not employed, a racemic mixture of fluoxetine is produced. Chiral resolution techniques are then necessary to separate the (S)- and (R)-enantiomers.
Chemical Resolution with Chiral Resolving Agents
Chemical resolution involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated by conventional methods like crystallization.
A patented method describes the use of chiral mandelic acid and its analogs as resolving agents for racemic fluoxetine. google.com The addition of micromolecule aldehyde or ketone compounds as additives enhances the resolution process. google.com This method can achieve an enantiomeric excess (e.e. value) of over 99% and a yield of over 85%, making it suitable for industrial production. google.com The process is cost-effective, efficient, and allows for the recycling of the resolving agent. google.com
| Chiral Resolving Agent | Additive | Enantiomeric Excess (e.e.) | Yield |
| Chiral Mandelic Acid & Analogs | Micromolecule Aldehyde/Ketone | >99% | >85% |
Chromatographic Resolution on Chiral Stationary Phases
High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a predominant method for the analytical and preparative resolution of fluoxetine enantiomers. nih.govnih.gov This technique allows for the direct separation of (S)-fluoxetine and (R)-fluoxetine without the need for prior derivatization. The efficacy of the separation is highly dependent on the type of CSP, the composition of the mobile phase, and other chromatographic parameters such as temperature and flow rate. tandfonline.com
Various classes of CSPs have been successfully employed, including polysaccharide-based, protein-based, and cyclodextrin-based columns. Polysaccharide derivatives, particularly those based on cellulose (B213188) and amylose (B160209) carbamates, are widely used. For instance, tris(3,5-dimethylphenyl carbamate) cellulose has been shown to effectively separate fluoxetine enantiomers under normal-phase conditions. nih.govtandfonline.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier such as isopropyl alcohol, along with a basic additive like diethylamine (B46881), is critical for optimizing resolution and retention times. tandfonline.com Studies have systematically investigated the effects of mobile phase composition, demonstrating that even small changes in the concentration of the alcohol modifier can significantly impact the separation factor and resolution. tandfonline.com
Temperature is another crucial parameter; in many systems, lower column temperatures lead to increased retention and improved resolution, indicating that the enantioselective separation is an enthalpy-driven process. tandfonline.com The performance of different CSPs can be compared based on key chromatographic parameters like the capacity factor (k'), separation factor (α), and resolution (Rs). For example, a comparison of several CSPs, including those based on cellulose, amylose, and cyclodextrin (B1172386), revealed that a 5-dimethyl-β-cyclodextrin column provided the best separation with a high resolution value. nih.gov The elution order of the enantiomers can also vary depending on the specific CSP used. nih.gov
The development of new chiral stationary phases continues to enhance separation capabilities. The CHIRALPAK® IK, an immobilized cellulosic-based polysaccharide CSP, has demonstrated baseline or near-baseline resolution of fluoxetine enantiomers using mobile phases containing either ethanol (B145695) or isopropanol (B130326) as modifiers. chiraltech.com
Table 1: Comparison of Chiral Stationary Phases for Fluoxetine Enantiomer Separation This table is interactive. You can sort and filter the data.
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Separation Factor (α) | Resolution (Rs) | Elution Order | Reference |
|---|---|---|---|---|---|
| Tris(3,5-dimethylphenyl carbamate) cellulose | Hexane/Isopropyl alcohol/Diethylamine (98/2/0.2) | 1.15 | >1.5 | Not Specified | tandfonline.com |
| Ovomucoid | Not Specified | Not Specified | Acceptable | Not Specified | nih.gov |
| Chiralcel OD-H (Cellulose-based) | Not Specified | 1.14 | 1.55 | S then R | nih.gov |
| Chiralpak AD-H (Amylose-based) | Not Specified | 1.12 | 1.58 | R then S | nih.gov |
| Cyclobond I 2000 DM (Cyclodextrin-based) | Not Specified | 1.19 | 2.30 | R then S | nih.gov |
| CHIRALPAK® IK (Cellulose-based) | Hexane/Ethanol/Diethylamine (95/5/0.1) | Not Specified | Baseline | Not Specified | chiraltech.com |
Derivatization and Analog Synthesis for Mechanistic Probes and Research Tools
The chemical modification of the fluoxetine structure through derivatization and analog synthesis serves as a powerful tool for creating mechanistic probes and research instruments. These modifications can be designed to introduce new functionalities, such as fluorescent tags for sensitive detection or reactive groups for covalent labeling of biological targets.
One common application of derivatization is to facilitate the determination of enantiomeric purity. Fluoxetine enantiomers can be reacted with a chiral derivatizing agent, such as (R)-1-(1-naphthyl)ethyl isocyanate, to form diastereomeric ureas. nih.gov These diastereomers possess distinct physicochemical properties and can be readily separated and quantified using standard non-chiral chromatographic techniques like HPLC or analyzed by ¹H NMR spectroscopy. nih.gov Another strategy involves pre-column derivatization with fluorescent reagents to enhance detection sensitivity in bioanalytical methods. For instance, reacting fluoxetine with 4-(N-chloroformylmethyl-N-methyl)amino-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) produces a highly fluorescent derivative, enabling quantification at low concentrations in complex matrices like plasma. rsc.org The resulting diastereomeric derivatives can then be separated on a chiral column to determine the enantiomeric ratio. rsc.org
Beyond analytical applications, analog synthesis is employed to create research tools for probing biological systems. A notable example is the synthesis of biotinylated fluoxetine. pnas.org In this analog, a biotin (B1667282) molecule is attached to the fluoxetine scaffold, typically at the secondary amine. This biotin tag allows for the specific capture and isolation of proteins that interact with fluoxetine using affinity-based methods, such as streptavidin pull-down assays. pnas.org Such probes have been instrumental in identifying direct binding partners of fluoxetine, like the NLRP3 protein, thereby elucidating its molecular mechanisms of action. pnas.org
Furthermore, the fluoxetine scaffold has been used as a template to design novel molecules with unique properties. Researchers have synthesized selenium-based fluoxetine analogs to investigate antioxidant activities. nih.gov By replacing the ether oxygen with a selenium atom, these analogs gain glutathione (B108866) peroxidase (GPx)-like activity, enabling them to inactivate hydroperoxides. nih.gov The study of these selenium-fluoxetine derivatives and their reaction mechanisms, for example their oxidation-elimination reaction with hydrogen peroxide to form seleninic acid and cinnamylamine, provides insights into their potential as catalytic antioxidants. nih.gov
Table 2: Examples of Fluoxetine Derivatization and Analog Synthesis for Research Applications This table is interactive. You can sort and filter the data.
| Derivative/Analog | Reagent/Modification | Application | Finding/Outcome | Reference |
|---|---|---|---|---|
| Diastereomeric Ureas | (R)-1-(1-naphthyl)ethyl isocyanate | Determination of optical purity | Allows for quantification of enantiomers by ¹H NMR or HPLC. nih.gov | nih.gov |
| Fluorescent Derivative | 4-(N-chloroformylmethyl-N-methyl)amino-7-nitro-2,1,3-benzoxadiazole (NBD-COCl) | Sensitive enantioselective analysis in biological samples | Enables quantification at nanomolar concentrations and determination of enantiomeric ratio in rat plasma. rsc.org | rsc.org |
| Biotinylated Fluoxetine | Biotin conjugation | Identification of protein binding partners | Used in pull-down assays to demonstrate direct binding of fluoxetine to the NLRP3 protein. pnas.org | pnas.org |
| Selenium Analog | Replacement of ether oxygen with selenium | Creation of novel antioxidant molecules | The analog exhibits glutathione peroxidase (GPx)-like activity and can inactivate hydroperoxides. nih.gov | nih.gov |
Advanced Analytical Characterization and Quantification of S Fluoxetine 1+
Chiral Separation and Enantiomeric Purity Assessment
The separation of fluoxetine's enantiomers, (S)-fluoxetine and (R)-fluoxetine, is essential due to their different pharmacological profiles. chiraltech.com Various chromatographic and electrophoretic methods have been developed to achieve this separation and assess the enantiomeric purity of (S)-fluoxetine.
High-Performance Liquid Chromatography (HPLC) with Chiral Columns
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a primary method for the enantioselective analysis of fluoxetine (B1211875). The choice of chiral column and mobile phase composition is crucial for achieving baseline separation.
Several studies have investigated the efficacy of different polysaccharide-based and cyclodextrin-based chiral columns. For instance, amylose-based columns like Chiralpak AD and cellulose-based columns such as Chiralcel OD-H have been successfully employed. researchgate.net A study comparing five different CSPs found that Chiralcel OD-H, Chiralpak AD-H, and Cyclobond I 2000 DM could achieve baseline separation (RS > 1.5). nih.gov The best separation was noted with the Cyclobond I 2000 DM column. nih.gov The elution order of the enantiomers can vary depending on the column used; for example, with Chiralpak AD-H and Cyclobond I 2000 DM, the (R)-enantiomer elutes first, whereas with Chiralcel OD-H, the (S)-enantiomer elutes first. nih.gov
The mobile phase composition also plays a significant role. Normal-phase chromatography often utilizes a mixture of hexane (B92381), isopropanol (B130326), and a basic modifier like diethylamine (B46881) (DEA). chiraltech.comingentaconnect.com For example, an optimal mobile phase of hexane-isopropanol-diethylamine (98:2:0.2, v/v/v) has been reported for a Chiralpak AD-H column. ingentaconnect.com In reversed-phase mode, mobile phases can consist of acetonitrile (B52724) and an aqueous buffer. researchgate.net One method utilized two Chiralcel ODR columns coupled online with a mobile phase of acetonitrile-NaClO4 0.3M (66/34 v/v, pH 2.5). researchgate.net
Table 1: HPLC Methods for Chiral Separation of Fluoxetine
| Chiral Stationary Phase | Mobile Phase | Detection | Elution Order | Reference |
|---|---|---|---|---|
| Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98:2:0.2, v/v/v) | UV at 226 nm | Not Specified | ingentaconnect.com |
| Chiralcel OD-H | Hexane/Isopropanol/Diethylamine (98:2:0.2, v/v/v) | Not Specified | S-enantiomer first | nih.gov |
| Chiralpak AD-H | Hexane/Isopropanol/Diethylamine (98:2:0.2, v/v/v) | Not Specified | R-enantiomer first | nih.gov |
| Cyclobond I 2000 DM | Methanol (B129727)/0.2% TEAA (25/75, v/v; pH 3.8) | Not Specified | R-enantiomer first | nih.gov |
| Chiralcel OD | Hexane:iPrOH (98:2) | UV at 257 nm | (S)-isomer retention time = 11.8 min, (R)-isomer retention time = 17.2 min | scielo.br |
| Chiralpak IK | Hexane-EtOH-DEA (95-5-0.1) | UV at 270 nm | Not Specified | chiraltech.com |
| Vancomycin Column | Methanol with 0.075% ammonium (B1175870) trifluoroacetate | MS/MS | Not Specified | nih.gov |
Capillary Electrophoresis (CE) with Chiral Modifiers
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the enantiomeric separation of fluoxetine. This technique relies on the addition of chiral selectors to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most commonly used chiral modifiers.
A variety of native and derivatized CDs have been screened to find the optimal chiral selector for fluoxetine enantiomers. nih.gov Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) was identified as an effective neutral CD for enantiomeric discrimination. nih.govresearchgate.net An optimized method using 10 mM TRIMEB in a 50 mM phosphate (B84403) buffer at pH 5.0 achieved baseline separation of the enantiomers within 5 minutes. nih.gov In this system, the (R)-enantiomer migrated before the (S)-enantiomer. nih.gov
Charged CDs, such as carboxymethyl-β-cyclodextrin (CM-β-CD), have also been shown to provide optimal resolution for fluoxetine enantiomers. tandfonline.com The addition of cationic additives like guanidine (B92328) to the running buffer containing sulfated-beta-cyclodextrin has been shown to improve the chiral separation by modifying the interaction of the positively charged fluoxetine with the capillary wall and the chiral selector. nih.gov
Table 2: Capillary Electrophoresis Methods for Chiral Separation of Fluoxetine
| Chiral Modifier | Buffer System | Detection | Migration Order | Reference |
|---|---|---|---|---|
| Heptakis(2,3,6-tri-O-methyl)-β-CD (TRIMEB) | 50 mM phosphate, pH 5.0 | UV at 230 nm | R-fluoxetine then S-fluoxetine | nih.gov |
| Carboxymethyl-β-cyclodextrin (CM-β-CD) | Not Specified | Not Specified | Not Specified | tandfonline.com |
| Sulfated-beta-cyclodextrin (SB-CD) with Guanidine | 25 mM phosphate, pH 2.5 | UV at 230 nm | Not Specified | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust method for the separation and quantification of fluoxetine enantiomers, particularly in biological matrices. This technique typically involves liquid-liquid extraction followed by analysis on a chiral GC column.
A notable method utilizes a HYDRODEX β-6TBDM® chiral column for the separation of fluoxetine and its metabolite, norfluoxetine (B159337), enantiomers. nih.govebi.ac.uk The mass spectrometer is operated in the selective-ion monitoring (SIM) mode for quantification. nih.govebi.ac.uk For fluoxetine enantiomers, the ion with a mass-to-charge ratio (m/z) of 44 is monitored. nih.govebi.ac.ukresearchgate.net This method has been shown to be linear and reproducible in the concentration range of 50–500 ng/mL for both urine and plasma samples. nih.govebi.ac.uk
Spectroscopic and Spectrometric Techniques for Structural Elucidation (excluding basic identification data)
Beyond separation, advanced spectroscopic and spectrometric techniques are employed for the detailed structural elucidation of (S)-fluoxetine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of molecules. While basic 1H and 13C NMR are used for routine identification, more advanced NMR techniques provide deeper structural insights. core.ac.uk Two-dimensional (2D) NMR experiments, such as DOSY (Diffusion-Ordered Spectroscopy), can be used to analyze the composition of drug formulations and identify components without prior separation. researchgate.net Furthermore, 19F NMR has been utilized for the quantitation of fluoxetine in various matrices due to the presence of the trifluoromethyl group. researchgate.netijpsonline.com For chiral discrimination, NMR can be used with chiral recognition agents that induce chemical shift differences between the enantiomers. ijpsonline.com
Mass Spectrometry (MS)
Mass spectrometry, especially when coupled with a separation technique like GC or LC, is indispensable for structural elucidation and quantification. mdpi.com High-resolution mass spectrometry (HRMS) can provide the accurate mass of the molecular ion, allowing for the determination of its elemental composition. scielo.brmdpi.com
Tandem mass spectrometry (MS/MS) is used to obtain detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. nih.govmdpi.com For fluoxetine, a common fragmentation pathway involves the cleavage of the side chain, leading to a characteristic fragment ion at m/z 44. nih.govnih.gov Another significant fragment ion can be observed at m/z 148, resulting from the cleavage of the bond between the asymmetric carbon and the oxygen atom. bau.edu.lb The molecular ion of fluoxetine is observed at m/z 309. bau.edu.lb These fragmentation patterns serve as a fingerprint for the identification of the molecule.
UV-Visible Spectrophotometry
The electronic absorption spectrum of (S)-fluoxetine(1+) in the ultraviolet-visible region is determined by the presence of its chromophoric and auxochromic groups. The primary chromophore, the structural part of the molecule responsible for absorbing light, is the substituted benzene (B151609) ring system. quora.com Groups attached to the chromophore, known as auxochromes, can modify the wavelength and intensity of the absorption. quora.com In (S)-fluoxetine(1+), the trifluoromethyl (-CF3) and phenoxy (-O-Ph) moieties act as auxochromes, influencing the spectral properties.
The maximum absorption wavelength (λmax) for fluoxetine has been reported at several values depending on the solvent and the specific analytical method employed. In its underivatized form, fluoxetine hydrochloride exhibits a λmax at 225 nm in water and 253 nm or 276.1 nm in alcoholic solvents like methanol or ethanol (B145695). ijpsonline.cominnovareacademics.ininnovareacademics.inrjptonline.org One study reported a molar absorptivity (ε) of 1.2388 x 10⁴ L·mol⁻¹·cm⁻¹ at 225 nm. ijpsonline.com Another found the λmax at 260 nm with a molar absorptivity of 1.3 × 10⁴ L·mol⁻¹·cm⁻¹. nih.gov
Due to a relatively low native absorbance and a λmax that can be susceptible to interference from excipients in pharmaceutical formulations, derivatization techniques are often employed. nih.gov These methods aim to create a new, more intensely absorbing chromophore that absorbs at a longer wavelength (a bathochromic or red shift), thereby enhancing sensitivity and reducing potential interferences. For instance, reaction with 1,2-naphthoquinone-4-sulphonate (NQS) in an alkaline medium produces an orange-colored product with a λmax at 490 nm and a significantly increased molar absorptivity of 4.8 × 10⁴ L·mol⁻¹·cm⁻¹. nih.gov Other methods involve forming ion-pair complexes with reagents like yellow metanil or alizarin (B75676) red S, resulting in products with absorbance maxima at 408 nm and 425 nm, respectively. bibliotekanauki.plfarmaciajournal.com A bromatometric method has also been developed where the consumption of bromine is monitored by the change in absorbance of methyl orange at 505 nm, yielding a high molar absorptivity of 3.8 × 10⁴ L·mol⁻¹·cm⁻¹. psu.edu
Table 1: UV-Visible Spectrophotometric Characteristics of Fluoxetine
| Method | Solvent/Reagent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|---|---|
| Direct Spectrophotometry | Distilled Water | 225 | 1.2388 x 10⁴ | ijpsonline.com |
| Direct Spectrophotometry | Methanol | 253 | Not Reported | rjptonline.org |
| Direct Spectrophotometry | Water | 260 | 1.3 x 10⁴ | nih.gov |
| Direct Spectrophotometry | Ethanol | 276.1 | Not Reported | innovareacademics.ininnovareacademics.in |
| Derivatization with NQS | Alkaline Medium (pH 11) | 490 | 4.8 x 10⁴ | nih.gov |
| Ion-Pair with Yellow Metanil | Chloroform (pH 3.5 buffer) | 408 | 2.1028 x 10⁴ | farmaciajournal.com |
| Ion-Pair with Alizarin Red S | Chloroform | 425 | 5.256 x 10³ | bibliotekanauki.pl |
| Bromatometric Method | HCl / Methyl Orange | 505 | 3.8 x 10⁴ | psu.edu |
Vibrational Spectroscopy (e.g., IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides detailed structural information about (S)-fluoxetine(1+) by probing the vibrations of its molecular bonds.
Infrared (IR) Spectroscopy The IR spectrum of fluoxetine displays characteristic absorption bands corresponding to its various functional groups. wordpress.com Key stretching vibrations include a band for the secondary amine (N-H) group typically seen around 3300-3500 cm⁻¹. wordpress.comnih.gov The aromatic and aliphatic C-H stretching vibrations are observed in the 3000-3200 cm⁻¹ region. nih.gov The presence of aromatic rings is confirmed by C=C stretching bands between 1400 and 1600 cm⁻¹. wordpress.comnih.gov The ether linkage (C-O stretching) and the trifluoromethyl group (C-F stretching) give rise to strong absorptions in the fingerprint region, typically around 1300 cm⁻¹ and 1000-1200 cm⁻¹, respectively. nih.gov The identity of fluoxetine raw material can be confirmed by preparing a potassium bromide (KBr) disk and comparing its FTIR spectrum against a reference standard. uonbi.ac.ke
Raman Spectroscopy Raman spectroscopy offers complementary information to IR. The Raman spectrum of solid fluoxetine has been studied in detail, often coupled with density functional theory (DFT) calculations for accurate vibrational assignment. researchgate.netcore.ac.uk The spectra are complex due to the molecule's size and the extensive coupling of vibrations. researchgate.net Aromatic ring vibrations and those associated with the trifluoromethylphenoxy and phenyl groups are prominent. In Surface-Enhanced Raman Spectroscopy (SERS), where the analyte is adsorbed onto a metal surface, signal enhancement is particularly noted for bands in the 1600-300 cm⁻¹ region, while aliphatic bands may be missing. researchgate.net This technique can provide insights into the orientation of the molecule on the enhancing surface.
Table 2: Key Vibrational Bands for Fluoxetine
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Spectroscopy Type | Reference |
|---|---|---|---|---|
| N-H Stretch | Secondary Amine | ~3300 - 3500 | IR | wordpress.comnih.gov |
| C-H Stretch (Aromatic/Aliphatic) | Aryl/Alkyl Groups | ~3000 - 3200 | IR | nih.gov |
| C=C Stretch | Aromatic Rings | ~1400 - 1600 | IR | wordpress.comnih.gov |
| C-O Stretch | Ether Linkage | ~1300 | IR | nih.gov |
| C-F Stretch | Trifluoromethyl Group | ~1000 - 1200 | IR | nih.gov |
| Various Ring Modes | Aromatic Rings | 300 - 1600 | Raman / SERS | researchgate.net |
Elemental Analysis and Advanced Quantification Methods
Ion Beam Analysis (IBA)
Ion Beam Analysis (IBA) techniques have been proposed as a highly sensitive and rapid method for the elemental analysis and quantification of fluoxetine. bau.edu.lbresearchgate.net Methods such as Particle-Induced X-ray Emission (PIXE) and Particle-Induced Gamma-ray Emission (PIGE) offer the distinct advantage of requiring minimal to no sample pretreatment, which reduces solvent use and minimizes errors associated with sample preparation. bau.edu.lb These IBA techniques allow for the quantification of a drug through the detection and measurement of its constituent heteroatoms. researchgate.net In the case of (S)-fluoxetine(1+), the fluorine atoms in the trifluoromethyl group and the nitrogen atom in the amine group serve as unique elemental markers for detection and quantification. bau.edu.lbresearchgate.net While detailed studies applying IBA to (S)-fluoxetine(1+) are not extensively published, the principles of the technique suggest it is a promising tool for fast and direct analysis. researchgate.net
Other Quantitative Analytical Techniques for Biological Matrices (e.g., animal plasma, in vitro samples)
A variety of sophisticated analytical techniques have been developed and validated for the precise quantification of fluoxetine and its active metabolite, norfluoxetine, in complex biological matrices such as plasma, blood, and urine. These methods are crucial for pharmacokinetic and metabolic studies.
Chromatographic Methods Coupled with Mass Spectrometry (LC-MS, GC-MS) Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique due to its high sensitivity and selectivity. A Quality by Design (QbD)-based LC-MS/MS method for fluoxetine in human plasma demonstrated linearity in the range of 2-30 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL. nih.gov Another ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for rat plasma monitored the mass transition m/z 310.2 → 44.0 and reported excellent recovery and accuracy. sci-hub.se
Gas chromatography-mass spectrometry (GC-MS) is another powerful tool, often requiring derivatization of the analyte to improve volatility and chromatographic performance. A validated GC-MS method for fluoxetine in blood samples reported a limit of quantitation of 25 µg/L and was linear from 50 to 1000 µg/L. oup.com This method utilized selected ion monitoring of fragments at m/z 117 and 294 for quantification. oup.com
Spectrofluorimetry Fluorescence detection can be employed for sensitive quantification, as fluoxetine and norfluoxetine possess native fluorescence. Methods using fluorescence detection with excitation wavelengths around 227-230 nm and emission wavelengths in the range of 290-312 nm are suitable for determining plasma concentrations, which are often below 1 µg/mL. rjcbth.ro Derivatization with a fluorogenic reagent like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) can further enhance sensitivity, yielding a highly fluorescent product measured at 545 nm (excitation at 490 nm) with a detection limit of 0.01 µg/mL. nih.gov
Table 3: Comparison of Quantitative Methods for Fluoxetine in Biological Matrices
| Technique | Matrix | Linearity Range | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
|---|---|---|---|---|
| LC-MS/MS | Human Plasma | 2 - 30 ng/mL | LLOQ: 2 ng/mL | nih.gov |
| GC-MS | Blood | 50 - 1000 µg/L | LOQ: 25 µg/L | oup.com |
| Spectrofluorimetry (derivatized) | Pharmaceuticals (applicable to plasma) | 0.035 - 0.5 µg/mL | LOD: 0.01 µg/mL | nih.gov |
| Spectrophotometry (Bromatometric) | Spiked Human Plasma | 0.4 - 12 µg/mL | LOQ: 1.0 µg/mL | psu.edu |
| UPLC-MS/MS | Rat Plasma | Not specified | Not specified | sci-hub.se |
Method Development and Validation for Research Applications
The development of robust and reliable analytical methods for (S)-fluoxetine(1+) is essential for quality control, impurity profiling, and research. Method validation is performed according to internationally recognized standards, such as the International Conference on Harmonization (ICH) guidelines, to ensure the method is suitable for its intended purpose. nih.govijpsjournal.com
Validation protocols typically assess several key parameters:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. nih.govnih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ijpsjournal.comjrespharm.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples. nih.govjocpr.com
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels, including repeatability (intra-day) and intermediate precision (inter-day). jrespharm.comjocpr.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. innovareacademics.inijpsjournal.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. innovareacademics.inijpsjournal.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage. innovareacademics.injrespharm.com
Modern approaches like Quality by Design (QbD) are increasingly being used for method development. nih.govjrespharm.com QbD involves a systematic approach that begins with predefined objectives and emphasizes product and process understanding and process control. nih.gov For example, a QbD approach was used to develop an LC-MS/MS method by systematically optimizing variables like mobile phase flow rate, pH, and composition to ensure method robustness. nih.gov Similarly, an eco-friendly HPTLC method was developed using a central composite design to optimize separation and identify influential parameters. jrespharm.com
Table 4: Summary of Validation Parameters from Different Analytical Methods for Fluoxetine
| Method | Linearity Range | LOD | LOQ | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|
| RP-HPLC | 5 - 25 µg/mL | 0.008 µg/mL | 0.02 µg/mL | Not Reported | ijpsjournal.com |
| RP-HPLC | 40 - 200 µg/mL | Not Reported | Not Reported | 100.17% | jocpr.com |
| UV-Vis (Ethanol) | 100 - 300 µg/mL | 2.988 µg/mL | 9.96 µg/mL | 103% - 109% | innovareacademics.ininnovareacademics.in |
| UV-Vis (0.1M HCl) | 5 - 25 µg/mL | 0.26 µg/mL | 0.87 µg/mL | 102.76% - 108.75% | innovareacademics.ininnovareacademics.in |
| HPTLC | 0.3 - 5 µg/spot | Not Reported | Not Reported | Method precision RSD: 1.014% | jrespharm.com |
| LC-MS/MS | 2 - 30 ng/mL | Not Reported | 2 ng/mL | 101% (at LLOQ) | nih.gov |
Molecular Pharmacology and Receptor Interactions of S Fluoxetine 1+ Preclinical Focus
Serotonin (B10506) Transporter (SERT) Interaction Kinetics and Binding Affinity
(S)-fluoxetine demonstrates a high affinity for the human serotonin transporter (hSERT). drugbank.com Kinetic binding assays have been instrumental in characterizing this interaction. Studies using mass spectrometry have determined an association rate constant (k+1) of 0.92 ± 0.17 × 10(6) M(-1) s(-1) and a dissociation rate constant (k-1) of 0.0032 ± 0.0002 s(-1) for (S)-fluoxetine binding to hSERT. nih.gov Saturation experiments have yielded a dissociation constant (Kd) value of 4.4 ± 0.4 nM for (S)-fluoxetine. nih.gov Other studies have reported Ki values, a measure of binding affinity, for (S)-fluoxetine at hSERT in the range of 10 to 35 nM. biorxiv.org The binding of fluoxetine (B1211875) to SERT is also influenced by the presence of chloride ions, which appears to facilitate the conformational changes necessary for optimal drug binding. researchgate.netjneurosci.org
Table 1: Binding Affinity and Kinetics of (S)-Fluoxetine at the Serotonin Transporter (SERT)
| Parameter | Value | Reference |
|---|---|---|
| Binding Affinity (Ki) | 10 - 35 nM | biorxiv.org |
| Dissociation Constant (Kd) | 4.4 ± 0.4 nM | nih.gov |
| Association Rate (k+1) | 0.92 ± 0.17 x 10(6) M(-1) s(-1) | nih.gov |
| Dissociation Rate (k-1) | 0.0032 ± 0.0002 s(-1) | nih.gov |
Interactions with G-Protein Coupled Receptors (GPCRs)
(S)-fluoxetine generally displays a low affinity for various serotonin receptor subtypes. nih.gov Research indicates weak binding to 5-HT1A and 5-HT2A receptors. nih.gov Chronic administration of fluoxetine can lead to the downregulation of postsynaptic 5-HT2A receptors, which may be a contributing factor to its therapeutic effects in depression. wikipedia.org
The interaction with the 5-HT2C receptor is more notable. Fluoxetine acts as an antagonist at 5-HT2C receptors. wikipedia.org This antagonism is thought to contribute to the increase in norepinephrine (B1679862) and dopamine (B1211576) levels in the prefrontal cortex observed with fluoxetine administration. drugbank.comnih.gov The concentration of fluoxetine required to block 5-HT2C receptors is achievable at therapeutic doses. nih.gov In contrast to (R)-fluoxetine, which has a significant affinity for 5-HT2A and 5-HT2C receptors, (S)-fluoxetine does not show significant binding to these subtypes. ncats.io
(S)-fluoxetine is highly selective for the serotonin transporter over transporters for other monoamines like norepinephrine (NET) and dopamine (DAT). drugbank.comfda.gov It has a weak affinity for NET and virtually no affinity for DAT at therapeutic concentrations. drugbank.com However, at higher doses, fluoxetine has been shown to increase synaptic levels of norepinephrine and dopamine, an effect potentially mediated by its antagonist activity at 5-HT2C receptors. wikipedia.orgnih.govresearchgate.net Chronic treatment with fluoxetine has also been shown to selectively upregulate dopamine D1-like receptors in the hippocampus. nih.gov
A key feature of (S)-fluoxetine's selectivity is its very low affinity for muscarinic and histamine (B1213489) receptors. drugbank.comnih.govfda.gov This lack of significant binding to these receptors is a major differentiating factor from older classes of antidepressants, such as tricyclic antidepressants, and contributes to a more favorable side effect profile. drugbank.comrwandafda.gov.rw Studies have shown that fluoxetine has little affinity for muscarinic M1, M2, M3, M4, and M5 receptors, as well as histamine H1 receptors. nih.govpharmgkb.org
Table 2: Binding Affinity of (S)-Fluoxetine for Various GPCRs
| Receptor | Binding Affinity (Ki) | Reference |
|---|---|---|
| 5-HT1A | Low Affinity | nih.gov |
| 5-HT2A | Low Affinity | nih.gov |
| 5-HT2C | Antagonist activity noted | wikipedia.orgnih.gov |
| Noradrenergic (NET) | Weak Affinity | drugbank.com |
| Dopaminergic (DAT) | No Affinity | drugbank.com |
| Muscarinic Receptors | Low Affinity (> 1 microM) | nih.govpharmgkb.org |
| Histamine H1 Receptor | Low Affinity | nih.gov |
Ion Channel Modulation and Effects on Cellular Electrophysiology
Beyond its effects on transporters and GPCRs, fluoxetine has been shown to modulate the activity of various ion channels, which can impact cellular electrophysiology. researchgate.net These effects are generally observed at concentrations higher than those required for SERT inhibition. researchgate.net
Fluoxetine has been reported to inhibit several types of ion channels, including:
Voltage-gated sodium (Na+) channels : Fluoxetine can block Na+ channels, including the cardiac NaV1.5 channel, in a manner similar to Class 1 antiarrhythmic drugs. nih.gov
Voltage-gated calcium (Ca2+) channels : Inhibition of neuronal T-type, N-type, and L-type Ca2+ channels by fluoxetine has been documented. researchgate.netresearchgate.net
Potassium (K+) channels : Fluoxetine acts as a blocker of various K+ channels, including delayed rectifier and A-type potassium currents in neurons. researchgate.netmdpi.com It has also been shown to inhibit human ether-a-go-go-related gene (hERG) K+ channels. researchgate.net
Nicotinic Acetylcholine (B1216132) Receptors : Fluoxetine can inhibit nicotinic acetylcholine receptors, which are ligand-gated ion channels. researchgate.netmdpi.com
These interactions with ion channels may contribute to some of the broader physiological effects of the drug and are an active area of preclinical research. researchgate.netresearchgate.net
Voltage-Dependent Calcium Channel Inhibition (e.g., L-type, T-type)
Preclinical studies have established that fluoxetine inhibits multiple types of voltage-gated calcium channels. researchgate.netnih.gov In rat hippocampal pyramidal cells, fluoxetine was shown to inhibit the low-voltage-activated (T-type) calcium current with an IC₅₀ of 6.8 µM. researchgate.netnih.gov It also potently decreased the high-voltage-activated (HVA) calcium current with an IC₅₀ estimated to be between 1 and 2 µM. researchgate.netnih.gov Further investigation revealed that this HVA current inhibition encompasses both L-type and N-type channels. researchgate.netnih.gov
Studies on cloned low-voltage-activated T-type calcium channels expressed in tsA 201 cells provided more specific inhibitory concentrations. Fluoxetine inhibited Ca(V)3.1, Ca(V)3.2, and Ca(V)3.3 subtypes with IC₅₀ values of 14 µM, 16 µM, and 30 µM, respectively. researchgate.net The block of T-type channels by fluoxetine is voltage-dependent, showing enhanced inhibition when the channels are in an inactivated state. researchgate.net Its metabolite, norfluoxetine (B159337), is a more potent inhibitor of these channels. researchgate.net
| Compound | Channel Type | Cell Type/System | IC₅₀ (µM) | Reference |
| Fluoxetine | T-type (low-voltage-activated) | Rat Hippocampal Pyramidal Cells | 6.8 | researchgate.netnih.gov |
| Fluoxetine | High-Voltage-Activated (HVA) | Rat Hippocampal Pyramidal Cells | ~1-2 | researchgate.netnih.gov |
| Fluoxetine | Ca(V)3.1 (T-type) | Cloned, expressed in tsA 201 cells | 14 | researchgate.net |
| Fluoxetine | Ca(V)3.2 (T-type) | Cloned, expressed in tsA 201 cells | 16 | researchgate.net |
| Fluoxetine | Ca(V)3.3 (T-type) | Cloned, expressed in tsA 201 cells | 30 | researchgate.net |
Nicotinic Acetylcholine Receptor Modulation
Fluoxetine modulates neuronal nicotinic acetylcholine receptors (nAChRs), which are implicated in mood regulation. nih.govresearchgate.net The interaction is characterized by non-competitive inhibition. researchgate.netmdpi.com This inhibitory action is believed to occur via binding to sites within the nAChR ion channel. researchgate.netacs.org By inhibiting presynaptic nAChRs, fluoxetine can modulate the release of various neurotransmitters. nih.gov For example, the inhibition of presynaptic nAChRs on glutamatergic afferents can decrease excessive serotonin (5-HT) overflow in the dorsal raphe nucleus, a mechanism potentially contributing to its therapeutic effects. researchgate.net Both fluoxetine and its metabolite norfluoxetine have been shown to inhibit nAChRs, including the α7 subtype, which is highly permeable to calcium. mdpi.com
Sodium Channel Interactions
Fluoxetine and its enantiomers are inhibitors of voltage-gated sodium channels. nih.govmdpi.com A study on the cardiac sodium channel, Nav1.5, expressed in HEK-293 cells, determined the IC₅₀ for racemic fluoxetine to be 39.4 µM. nih.govresearchgate.net The individual enantiomers, (S)-fluoxetine and (R)-fluoxetine, showed similar potencies with IC₅₀ values of 40.0 µM and 46.7 µM, respectively. nih.govresearchgate.net The active metabolite, norfluoxetine, demonstrated a higher affinity with an IC₅₀ of 29.5 µM. nih.govresearchgate.net
The inhibition of Nav1.5 channels by fluoxetine is frequency-dependent and state-dependent, with a higher affinity for the inactivated state of the channel. nih.gov This is evidenced by a significant reduction in the IC₅₀ to 4.7 µM when the holding potential was shifted to -90 mV, a potential at which more channels are in the inactivated state. nih.govresearchgate.net Mutagenesis studies have identified phenylalanine (F1760) and tyrosine (Y1767) residues in the S6 segment of domain IV as key sites for fluoxetine binding, which is similar to the binding site for class 1 antiarrhythmics. nih.govnih.gov
| Compound | Channel Type | Holding Potential | IC₅₀ (µM) | Reference |
| (S)-fluoxetine(1+) | Nav1.5 | -140 mV | 40.0 | nih.gov |
| Racemic Fluoxetine | Nav1.5 | -140 mV | 39.4 | nih.govresearchgate.net |
| Racemic Fluoxetine | Nav1.5 | -90 mV | 4.7 | nih.govresearchgate.net |
| Norfluoxetine | Nav1.5 | -140 mV | 29.5 | nih.govresearchgate.net |
| Fluoxetine | Human Nav1.7 | Not Specified | 74 | mdpi.com |
| Fluoxetine | Rat Hippocampal Neurons | -60 mV | 1.11 | mdpi.com |
| Compound | Receptor | Cell Type/System | IC₅₀ (µM) | Reference |
| Fluoxetine | NMDA | Rat Cortical Cell Cultures | 10.51 | researchgate.netnih.gov |
| Fluoxetine | GluN2B-containing NMDA | Not Specified | 9.74 | researchgate.net |
Allosteric Modulation of Neurotransmitter Receptors (e.g., GABA-A Receptors)
Fluoxetine acts as a positive allosteric modulator of GABA-A receptors, which are the primary mediators of fast inhibitory neurotransmission in the brain. researchgate.netjapsonline.com This modulation is complex and appears to be biphasic; low concentrations of fluoxetine enhance GABA-stimulated chloride uptake, while higher concentrations can be inhibitory. researchgate.net Studies using recombinant GABA-A receptors have shown that fluoxetine increases the receptor's response to submaximal GABA concentrations without changing the maximum current amplitude. researchgate.net
The sensitivity to fluoxetine's modulation is dependent on the subunit composition of the GABA-A receptor. researchgate.net The presence of the α5 subunit, in particular, confers reduced sensitivity to fluoxetine's potentiating effects. researchgate.net This suggests that fluoxetine acts through a novel modulatory site on the GABA-A receptor, distinct from binding sites for other modulators like benzodiazepines. researchgate.net Furthermore, some of fluoxetine's effects on the GABAergic system may be indirect, through its ability to increase the brain concentration of neurosteroids like allopregnanolone, which are themselves potent positive allosteric modulators of GABA-A receptors. mdpi.comjapsonline.comdovepress.com
Interactions with Membrane Transport Proteins (e.g., P-glycoprotein)
The interaction between fluoxetine and the efflux transporter P-glycoprotein (P-gp) has been a subject of study, with somewhat mixed findings in the preclinical literature. nih.gov P-gp is a key protein at the blood-brain barrier that actively transports a wide range of substances out of the brain. oup.comresearchgate.net
Some studies, particularly in tumor cell lines, have described an inhibitory effect of fluoxetine on P-gp function. nih.gov However, multiple in vitro studies using cell lines that express human P-gp (like MDCKII-MDR1) have concluded that fluoxetine is not a significant substrate or potent inhibitor of human P-gp. nih.govoup.com For instance, bidirectional transport assays showed that fluoxetine did not undergo significant net efflux, which would be characteristic of a P-gp substrate. oup.com Similarly, an in vivo study in mice found no significant effect of fluoxetine on the brain accumulation of the P-gp substrate digoxin. nih.govresearchgate.net These findings suggest that P-gp is unlikely to play a major role in limiting the brain distribution of fluoxetine in humans. oup.com
Metabolic Pathways and Biotransformation of S Fluoxetine 1+ Preclinical/enzymatic
N-Demethylation to (S)-Norfluoxetine(1+)
The principal metabolic pathway for (S)-fluoxetine(1+) is N-demethylation, which leads to the formation of its only identified active metabolite, (S)-norfluoxetine(1+). researchgate.netmdpi.comfda.gov This process is stereoselective and is catalyzed by a variety of cytochrome P450 (CYP) isoenzymes. researchgate.netresearchgate.netnih.gov
Multiple CYP isoenzymes are involved in the N-demethylation of fluoxetine (B1211875). drugbank.comnih.gov While several enzymes can catalyze this reaction, CYP2D6, CYP2C9, and CYP3A4 are considered the major contributors to this phase I metabolic process. drugbank.comnih.gov In vivo studies in humans have highlighted that CYP2D6 plays a significantly greater role than other enzymes in the formation of (S)-norfluoxetine(1+). researchgate.netnih.govpharmgkb.org Other enzymes such as CYP1A2, CYP2B6, CYP2C19, and CYP3A5 also contribute to the N-demethylation of fluoxetine to a lesser extent. drugbank.comnih.govnih.gov
The involvement of these enzymes underscores the potential for variability in metabolism due to genetic polymorphisms, particularly for CYP2D6 and CYP2C9. pharmgkb.orgmdpi.com Individuals with reduced CYP2D6 activity, known as "poor metabolizers," metabolize (S)-fluoxetine at a slower rate, leading to higher plasma concentrations of the parent compound and lower concentrations of (S)-norfluoxetine. fda.gov
Table 1: Cytochrome P450 Isoenzymes Involved in the N-Demethylation of (S)-Fluoxetine(1+)
| CYP Isoenzyme | Role in N-demethylation | Key Findings |
| CYP2D6 | Major contributor | Highly dependent on for the formation of S-norfluoxetine. pharmgkb.orgmedcraveonline.com Genetic polymorphism significantly impacts metabolism. fda.gov |
| CYP2C9 | Contributor | Preferentially catalyzes the demethylation of the R-enantiomer but also contributes to (S)-fluoxetine metabolism. nih.govpharmgkb.org |
| CYP3A4 | Contributor | Plays a role in N-demethylation. drugbank.comnih.gov |
| CYP2C19 | Minor contributor | Involved in N-demethylation to a smaller extent. researchgate.netnih.gov |
| CYP1A2, CYP2B6, CYP3A5 | Minor contributors | Also catalyze the N-demethylation reaction. drugbank.comnih.gov |
The N-demethylation of fluoxetine is a stereoselective process. researchgate.netresearchgate.netnih.gov While most CYP enzymes catalyze the reaction for both enantiomers, CYP2C9 demonstrates a preference for the R-enantiomer over the S-enantiomer. nih.gov Conversely, the formation of (S)-norfluoxetine is highly dependent on CYP2D6. pharmgkb.orgmedcraveonline.com In vitro studies have shown that CYP2D6 has a greater interaction with (S)-norfluoxetine compared to (R)-norfluoxetine. nih.gov This stereoselective metabolism contributes to the different plasma concentrations of the enantiomers and their metabolites observed in clinical use. nih.gov After several weeks of treatment, the plasma concentration of the S-enantiomers (fluoxetine and norfluoxetine) is approximately twice that of the R-enantiomers. pharmgkb.orgmdpi.com
O-Dealkylation and Conjugation Mechanisms
In addition to N-demethylation, (S)-fluoxetine(1+) undergoes O-dealkylation and subsequent conjugation reactions, which are important for its elimination. nih.govresearchgate.net
(S)-Fluoxetine(1+) and its metabolite (S)-norfluoxetine(1+) can undergo O-dealkylation to form p-trifluoromethylphenol. iarc.frdrugbank.comresearchgate.netfidson.com This reaction is thought to be mediated by CYP2C19 and CYP3A4. drugbank.comijfans.org The resulting p-trifluoromethylphenol is then further metabolized to hippuric acid. iarc.frdrugbank.comresearchgate.netfidson.com
Both (S)-fluoxetine(1+) and (S)-norfluoxetine(1+) undergo phase II conjugation reactions, specifically glucuronidation, to facilitate their excretion. iarc.frdrugbank.com These glucuronide metabolites are then primarily eliminated in the urine. pharmgkb.orgmdpi.com Less than 10% of fluoxetine is excreted unchanged or as fluoxetine glucuronide. pharmgkb.orgmdpi.com
Enzyme Inhibition Potential of (S)-Fluoxetine(1+) and its Metabolites (e.g., CYP450 Inhibition, Mechanism-Based Inhibition)
(S)-Fluoxetine(1+) and its active metabolite, (S)-norfluoxetine(1+), are not only substrates but also potent inhibitors of several CYP450 enzymes. wikipedia.orguspharmacist.com This inhibition potential is a key factor in drug-drug interactions.
(S)-fluoxetine and (S)-norfluoxetine are potent reversible inhibitors of CYP2D6. nih.gov The inhibitory effect on CYP2D6 is significant, with (S)-fluoxetine and (S)-norfluoxetine accounting for approximately 90% of the in vivo inhibition. nih.gov Both are also inhibitors of CYP2C19 and show mild to moderate inhibition of CYP2C9. wikipedia.orguspharmacist.com
Furthermore, (S)-fluoxetine has been shown to be a mechanism-based inhibitor of CYP2C19 and CYP3A4. nih.govresearchgate.netebi.ac.uk Mechanism-based inhibition involves the formation of a reactive metabolite that covalently binds to the enzyme, leading to its inactivation. For CYP2C19, (S)-fluoxetine exhibits a more rapid rate of inactivation compared to its R-enantiomer, although it has a lower affinity for the enzyme. researchgate.net (S)-fluoxetine and the metabolite (R)-norfluoxetine are also reported to cause some degree of mechanism-based inhibition of CYP3A4. nih.govresearchgate.net
Table 2: Enzyme Inhibition Profile of (S)-Fluoxetine(1+) and its Metabolites
| Enzyme | Inhibitor(s) | Type of Inhibition | Potency |
| CYP2D6 | (S)-Fluoxetine, (S)-Norfluoxetine | Reversible | Potent wikipedia.orgnih.gov |
| CYP2C19 | (S)-Fluoxetine, (S)-Norfluoxetine | Reversible and Mechanism-Based | Moderate to Strong wikipedia.orgnih.govresearchgate.net |
| CYP3A4 | (S)-Fluoxetine, (R)-Norfluoxetine | Mechanism-Based | Moderate nih.govresearchgate.net |
| CYP2C9 | (S)-Fluoxetine, (S)-Norfluoxetine | Reversible | Mild to Moderate wikipedia.orguspharmacist.com |
| CYP2B6 | Fluoxetine (racemic) | Reversible | Mild to Moderate wikipedia.org |
Preclinical Pharmacokinetics and Disposition of S Fluoxetine 1+ in Animal Models
Absorption and Distribution Studies in Various Animal Species (e.g., rodents, non-human primates)
Studies in rhesus macaques have shown that the route of administration significantly impacts serum concentrations. nih.gov For instance, subcutaneous administration in these non-human primates resulted in considerably higher serum levels of both fluoxetine (B1211875) and its active metabolite, norfluoxetine (B159337), compared to oral administration. nih.gov In cats, the mean plasma elimination half-life after oral administration was 47 hours for fluoxetine and 55 hours for its metabolite, norfluoxetine. avma.org
Pharmacokinetic parameters have also been described in rodents. nih.gov In baboons, the clearance of fluoxetine was found to be substantially higher than in humans, sheep, or mice, indicating more extensive metabolism in this species. nih.gov This highlights the species-specific differences in drug handling, which are crucial for extrapolating preclinical data.
Tissue Distribution and Brain Penetration
(S)-fluoxetine(1+) exhibits a large volume of distribution, indicating extensive tissue accumulation. mdpi.comnih.gov Due to its lipophilic nature, it readily distributes to various tissues, including the brain. pharmgkb.orgdrugbank.com Mammalian studies have demonstrated significant distribution to the liver, lung, and brain. researchgate.net The highest concentrations are typically found in lysosome-rich tissues like the lungs and liver. mdpi.comresearchgate.net
The brain-to-plasma concentration ratio of fluoxetine has been reported to be approximately 2.6:1 in humans, which is lower than that of some other SSRIs. pharmgkb.orgmdpi.comnih.gov Despite this, it effectively crosses the blood-brain barrier. nih.gov In animal studies, the distribution coefficients, which represent the ratio of tissue to blood concentration, were highest for the lung, followed by the liver, spleen, brain, heart, and kidneys. researchgate.netnih.govf1000research.com Specifically, fluoxetine concentrations have been found to be up to 60 times higher in the lung, 38 times in the liver, 20 times in the spleen, 15 times in the brain, and 10 times in the heart compared to whole-blood levels. researchgate.netnih.govf1000research.com Efflux transporters like P-glycoprotein at the blood-brain barrier play a role in regulating the brain penetration of many psychotropic drugs, including fluoxetine. jscnp.org
Protein Binding Characteristics
Fluoxetine is highly bound to plasma proteins, with a binding rate of approximately 94% to 95%. wikipedia.orgmedicines.org.ukmdpi.com The primary binding proteins are albumin and α1-glycoprotein. nih.govwikipedia.org This high degree of protein binding is a key characteristic of its pharmacokinetic profile.
Enantioselective Pharmacokinetics and Stereoisomer Ratios in Biological Fluids
Fluoxetine is a racemic mixture of (R)- and (S)-fluoxetine. fda.gov The (S)-enantiomer is slightly more potent in inhibiting serotonin (B10506) reuptake. pharmgkb.org This difference is even more pronounced for the active metabolite, with (S)-norfluoxetine being about 20 times more potent than (R)-norfluoxetine. pharmgkb.orgmdpi.com
The pharmacokinetics of fluoxetine are stereoselective. After several weeks of treatment, the plasma concentration of both S-enantiomers ((S)-fluoxetine and (S)-norfluoxetine) is approximately twice as high as that of the R-enantiomers. pharmgkb.orgmdpi.com In pregnant sheep, significant stereoselectivity was observed, with the S/R fluoxetine area under the curve (AUC) ratios being approximately 1.65 in the ewe and 1.73 in the fetus after maternal dosing. nih.gov This was attributed to a higher clearance and volume of distribution for (R)-fluoxetine compared to (S)-fluoxetine. nih.gov
In rabbits, after administration of racemic fluoxetine, plasma samples initially showed nearly equal concentrations of R- and S-fluoxetine. oup.com However, over time, R-norfluoxetine was detected and its concentration increased, while S-norfluoxetine was not detected in the plasma. oup.com This indicates stereospecific metabolism and elimination in this species. oup.com In human studies, concentrations of the S-enantiomers of both fluoxetine and norfluoxetine were found to be higher than the R-enantiomers in patient plasma. oup.com
Elimination Kinetics of (S)-Fluoxetine(1+) and its Active Metabolites
The elimination of fluoxetine and its active metabolite, norfluoxetine, is characterized by long half-lives. nih.gov The primary route of elimination is through hepatic metabolism, followed by excretion of the inactive metabolites by the kidneys. lilly.com Less than 10% is excreted unchanged or as a glucuronide conjugate in the urine. pharmgkb.org
The elimination half-life of fluoxetine is approximately 1 to 3 days after a single dose and extends to 4 to 6 days with chronic administration. fda.govdrugbank.comwikipedia.org The half-life of norfluoxetine is even longer, ranging from 4 to 16 days. fda.govdrugbank.comlilly.com This slow elimination leads to significant accumulation of the active compounds with chronic use. lilly.comhres.ca
In rhesus macaques, the half-life of fluoxetine was found to be between 11 and 16 hours, and for norfluoxetine, it was 21 to 29 hours. nih.gov In cats, the mean plasma elimination half-life was 47 hours for fluoxetine and 55 hours for norfluoxetine following oral administration. avma.org Studies in pregnant baboons showed a much higher clearance of fluoxetine compared to other species, leading to lower than expected concentrations. nih.gov
Impact of Chronic Administration on Pharmacokinetic Parameters in Animal Models
Chronic administration of fluoxetine leads to changes in its pharmacokinetic parameters, primarily due to the inhibition of its own metabolism. wikipedia.org Fluoxetine and norfluoxetine are inhibitors of the cytochrome P450 enzymes, particularly CYP2D6, which is also the main enzyme responsible for their metabolism. wikipedia.org
This auto-inhibition results in a longer elimination half-life and decreased clearance with long-term use compared to single-dose administration. mdpi.com Consequently, plasma concentrations of fluoxetine after chronic dosing are higher than what would be predicted from single-dose studies, indicating non-linear pharmacokinetics. fda.gov Norfluoxetine, however, appears to exhibit more linear pharmacokinetics. fda.gov
In rhesus macaques, chronic administration of fluoxetine resulted in significantly longer half-lives for both the parent drug and its metabolite compared to acute administration, which is consistent with the non-linear pharmacokinetics observed in other species. nih.gov Studies in BALB/c mice have shown that chronic, but not subchronic, treatment with fluoxetine is effective in animal models of anxiety and depression. nih.govresearchgate.net
Mechanistic and Cellular Biological Effects of S Fluoxetine 1+ in Vitro and Animal Models
Neuroplasticity and Neurogenesis Research
Synaptogenesis and Dendritic Spine Dynamics
(S)-Fluoxetine(1+) has been shown to induce significant structural remodeling at the synaptic level, particularly concerning synaptogenesis and the dynamics of dendritic spines. nih.govnih.gov In various forebrain regions, including the hippocampus and prefrontal cortex, chronic fluoxetine (B1211875) treatment leads to an increased density and size of dendritic spines. frontiersin.orgresearchgate.net These structural changes are indicative of enhanced synaptic connectivity and plasticity.
| Effect | Brain Region(s) | Model | Detailed Finding | Reference(s) |
| Increased Dendritic Spine Density | Hippocampus, Prefrontal Cortex, Auditory Cortex | Adult Rats/Mice | Chronic fluoxetine treatment increases the number of dendritic spines. | nih.govfrontiersin.orgresearchgate.net |
| Increased Dendritic Spine Size | Forebrain regions | Adult Rats | Promotes the development of larger, mushroom-type spines, indicative of mature synapses. | frontiersin.org |
| Dendritic Arbor Remodeling | Auditory Cortex, Limbic Cortex | Adult Rats | Induces a shortening and decreased complexity of dendritic arbors, compatible with network maturation. | frontiersin.org |
| Input-Specific Spine Remodeling | Hippocampus (Dentate Gyrus, CA1) | Adult & Middle-Aged Mice | Increases spine density in specific layers (e.g., stratum oriens (B10768531) of CA1) depending on age and hippocampal sub-region. | nih.govnih.gov |
Myelination Processes and Gene Expression Modulation
Research indicates that (S)-fluoxetine(1+) modulates myelination, the process of forming a protective sheath around nerve fibers that is crucial for efficient neural communication. This effect is mediated through the regulation of gene expression related to myelin formation. scispace.comresearchgate.net Studies in animal models have shown that chronic fluoxetine exposure leads to long-term changes in the expression of genes involved in myelination within the hippocampus. scispace.comresearchgate.net
The effects of fluoxetine on myelination-related gene expression can be region-specific and dependent on the developmental stage at the time of exposure. For instance, perinatal fluoxetine exposure in rats was found to enhance the expression of myelin-related genes in the prefrontal cortex, while simultaneously inhibiting their expression in the basolateral amygdala. biorxiv.orgrug.nl The specific genes affected include myelin-associated glycoprotein (B1211001) (Mag), myelin basic protein (Mbp), claudin-11 (Cldn11), and 2',3'-cyclic-nucleotide 3'-phosphodiesterase (Cnp). biorxiv.orgrug.nl Furthermore, long-term studies in adult rats exposed to fluoxetine chronically found that upregulated genes were significantly enriched for those involved in myelination. scispace.comresearchgate.net Conversely, neonatal exposure resulted in the downregulation of other myelin-related genes like Transferrin (Tf) and Ciliary neurotrophic factor (Cntf) in adulthood. scispace.comresearchgate.net These findings suggest that fluoxetine can alter brain connectivity by modulating the genetic programs that control myelination. scispace.com
| Gene(s) | Brain Region | Exposure Timing | Effect on Expression | Reference(s) |
| Mag, Mbp, Cldn11, Cnp | Prefrontal Cortex | Perinatal | Enhanced | biorxiv.orgrug.nl |
| Mag, Mbp, Cldn11, Cnp | Basolateral Amygdala | Perinatal | Inhibited | biorxiv.orgrug.nl |
| Myelination-related gene ontology group | Hippocampus | Adult (Chronic) | Upregulated | scispace.comresearchgate.net |
| Transferrin (Tf), Ciliary neurotrophic factor (Cntf) | Hippocampus | Neonatal | Downregulated (in adulthood) | scispace.comresearchgate.net |
Hippocampal and Cortical Neurogenesis
(S)-Fluoxetine(1+) is a well-established promoter of adult neurogenesis, the process of generating new neurons, in key brain regions. Chronic administration robustly stimulates the proliferation of neural progenitor cells and the generation of new neurons in the subgranular zone (SGZ) of the hippocampal dentate gyrus. nih.govnih.gov This effect is considered critical to some of the therapeutic actions of the compound. jneurosci.org Beyond simply increasing the number of new cells, chronic fluoxetine treatment also accelerates the maturation of these adult-born neurons, leading to increased dendritic arborization and their functional integration into existing neural circuits. jneurosci.org
The neurogenic effects of fluoxetine are not confined to the hippocampus. Studies have identified neural progenitor cells in the adult cerebral cortex and have shown that chronic fluoxetine treatment stimulates the neurogenesis of cortical GABAergic interneurons from these progenitors. nih.govnih.gov This indicates a broader role for fluoxetine in promoting cortical plasticity. Research in animal models of cerebral ischemia has further demonstrated that fluoxetine treatment can enhance neurogenesis and reduce neuronal loss in the hippocampus, highlighting its neurorestorative potential. mdpi.com The pro-neurogenic effects of fluoxetine can be region-specific, with some studies noting a more pronounced effect on neural stem cell proliferation in the ventral hippocampus, a subregion strongly associated with emotional regulation. researchgate.net
| Process | Brain Region | Model System | Key Finding | Reference(s) |
| Increased Cell Proliferation & Survival | Hippocampus (Dentate Gyrus) | Adult Rodents | Chronic treatment increases the number of new neurons. | nih.govjneurosci.org |
| Accelerated Neuronal Maturation | Hippocampus (Dentate Gyrus) | Adult Rodents | New neurons show increased dendritic complexity and mature faster. | jneurosci.org |
| Cortical Neurogenesis | Cerebral Cortex (Layer 1) | Adult Mice | Stimulates the generation of new GABAergic interneurons from local progenitors. | nih.govnih.gov |
| Neurogenesis in Ischemia Model | Hippocampus | Rat model of global cerebral ischemia | Enhances neurogenesis and reduces neuronal loss post-injury. | mdpi.com |
| Region-Specific Proliferation | Ventral Hippocampus | Rodent models | Preferentially promotes neural stem cell proliferation in the ventral subregion. | researchgate.net |
Cellular Signaling Pathway Modulation
cAMP System Activation and Transcription Factor Regulation (e.g., CREB)
(S)-Fluoxetine(1+) significantly modulates intracellular signaling pathways, with a notable impact on the cyclic AMP (cAMP) system and the regulation of key transcription factors like cAMP response element-binding protein (CREB). jneurosci.orgjneurosci.org Chronic, but not acute, administration of fluoxetine leads to the upregulation of CRE-mediated gene transcription in several limbic brain areas, including the hippocampus and cerebral cortex. jneurosci.orgjneurosci.org
This increase in gene transcription is driven by the activation of CREB. nih.gov Fluoxetine treatment enhances the phosphorylation of CREB at its Serine-133 residue, a critical step for its activation. jneurosci.orgnih.govresearchgate.net Studies have shown that fluoxetine induces a more marked effect on CREB phosphorylation compared to other types of antidepressants. nih.govresearchgate.net The signaling cascades responsible for this effect involve the activation of Calcium/calmodulin-dependent protein kinase IV (CaMKIV) and the MAP kinase cascades (Erk1/2). nih.govresearchgate.net The activation of CREB is a crucial upstream event that links fluoxetine treatment to the regulation of target genes involved in neuroplasticity. For instance, the upregulation of Brain-Derived Neurotrophic Factor (BDNF) transcription following chronic antidepressant treatment is dependent on CREB activation. nih.gov This demonstrates that CREB acts as a key molecular switch, translating the effects of fluoxetine into long-term changes in gene expression that underlie neuronal adaptation and plasticity. nih.gov
| Process | Molecule/Pathway | Brain Region(s) | Effect | Reference(s) |
| Gene Transcription | CRE-mediated transcription | Hippocampus, Cerebral Cortex, Amygdala | Significantly increased with chronic treatment. | jneurosci.orgjneurosci.org |
| Transcription Factor Activation | CREB | Hippocampus, Prefrontal Cortex | Increased phosphorylation at Ser133. | jneurosci.orgnih.govresearchgate.net |
| Upstream Kinase Activation | CaMKIV, MAP Kinase (Erk1/2) | Prefrontal Cortex | Implicated in fluoxetine-induced CREB phosphorylation. | nih.govresearchgate.net |
| Target Gene Regulation | BDNF | - | CREB activation is required for the antidepressant-induced upregulation of BDNF. | nih.gov |
Retinoic Acid (RA) Signaling Enhancement via Catabolism Inhibition
(S)-Fluoxetine(1+) has been shown to interact directly with the homeostasis of retinoic acid (RA) in brain tissue. nih.gov The mechanism underlying this interaction involves the inhibition of RA catabolism. nih.govresearchgate.net RA is a crucial signaling molecule in the central nervous system, and its local concentrations are tightly regulated, in part, by degradation through the cytochrome P450 (CYP450) system. nih.govjneurology.com
Research indicates that fluoxetine potently blocks the degradation of RA by inhibiting the activity of CYP450 isozymes, which are responsible for its breakdown. researchgate.netjneurology.com In vitro experiments using crude synaptosomes from rat brains and human-derived SH-SY5Y cells have demonstrated a dose-dependent inhibition of RA degradation by fluoxetine. nih.gov This inhibition leads to a subsequent increase in local RA levels in cell cultures. nih.gov The neuroprotective effects of fluoxetine against glutamate (B1630785) excitotoxicity in rat primary neurons have been shown to be partially dependent on this enhancement of RA signaling. nih.govjneurology.com This suggests that by preventing the breakdown of RA, (S)-fluoxetine(1+) can augment its paracrine signaling in the central nervous system, contributing to its pleiotropic effects. jneurology.com
Oxidative Stress Markers and Antioxidant Responses in Cellular Models
(S)-Fluoxetine(1+) demonstrates a complex relationship with oxidative stress, exhibiting both antioxidant properties and the capacity to induce oxidative stress-dependent responses in cellular models. aimspress.commdpi.com The compound is thought to exert antioxidant effects through several mechanisms, including direct scavenging of reactive oxygen species (ROS), modulating the expression of antioxidant enzymes, and enhancing the antioxidant capacity of serotonin (B10506). rsc.orgnih.gov Studies suggest that fluoxetine's antioxidant potential may contribute to its therapeutic and neuroprotective actions against stress-related cellular damage. nih.govresearchgate.net
Conversely, other research has shown that fluoxetine can induce oxidative stress. In human hepatoma (HepG2) cells, fluoxetine treatment led to a significant increase in intracellular ROS and malondialdehyde (MDA), a marker of lipid peroxidation. aimspress.comaimspress.com Concurrently, a significant reduction in glutathione (B108866) (GSH), a key intracellular antioxidant, was observed. aimspress.comaimspress.com This induction of oxidative stress was also linked to DNA damage. aimspress.comresearchgate.net The tail percentage in comet assays, which indicates DNA damage, increased in a concentration-dependent manner in HepG2 cells exposed to fluoxetine. aimspress.comresearchgate.net These findings suggest that the effects of (S)-fluoxetine(1+) on oxidative balance are context-dependent and can involve the induction of antioxidant defenses in response to an initial increase in oxidative stress. nih.gov
Table 1: Effect of Fluoxetine on Oxidative Stress Markers in HepG2 Cells
| Marker | Concentration (µM) | Observation | Reference |
| Reactive Oxygen Species (ROS) | 1 - 10 | Significant Increase | aimspress.comaimspress.com |
| Malondialdehyde (MDA) | 1 - 10 | Significant Increase | aimspress.comaimspress.com |
| Glutathione (GSH) | 1 - 10 | Significant Reduction | aimspress.comaimspress.com |
| DNA Damage (% Tail DNA) | 1 | 19% | aimspress.comresearchgate.net |
| DNA Damage (% Tail DNA) | 5 | 28% | aimspress.comresearchgate.net |
| DNA Damage (% Tail DNA) | 10 | 32% | aimspress.comresearchgate.net |
Behavioral Phenotyping and Neurobiological Effects in Animal Models (Mechanistic Focus)
Modulation of Stress Responses and Anxiogenic Stimuli
In animal models, (S)-fluoxetine(1+) has been shown to modulate behavioral responses to stress and anxiety-provoking stimuli, particularly after chronic administration. nih.gov The effects are often dependent on the genetic background and the behavioral state of the animal. nih.gov For instance, in the highly anxious BALB/c mouse strain, chronic fluoxetine treatment reduced anxiety-related behaviors in the open field and novelty-induced hypophagia tests. nih.gov
Mechanistically, fluoxetine can reverse behavioral changes induced by chronic stress paradigms, such as chronic social defeat stress. nih.govnih.gov In stressed mice, fluoxetine has been observed to normalize stress-induced increases in emotionality. researchgate.net The compound's therapeutic effects appear to be unmasked in animals that exhibit abnormal behavioral and neurobiological responses to stress. nih.gov For example, fluoxetine's modulatory effects on 5-HT₂C pre-mRNA editing, which are altered by stress, are normalized when the treatment is combined with stress exposure in susceptible mouse strains. nih.gov This suggests that (S)-fluoxetine(1+) may act by correcting stress-induced neuroadaptations. nih.govfrontiersin.org
Effects on Reward Systems and Incentive Valence
(S)-Fluoxetine(1+) significantly alters reward-based decision-making and sensitivity to incentives in animal models. frontiersin.org Studies in adult male macaques performing a target selection task with reward biases showed that fluoxetine increased their sensitivity to the reward outcome. frontiersin.org Specifically, the preference for highly rewarded items was enhanced, while the preference for low-reward items decreased, indicating that the compound amplifies the incentive valence of both positive and negative outcomes. frontiersin.org
However, in non-stressed rodent models, chronic fluoxetine treatment has been associated with impaired reward learning and motivation. researchgate.net In these studies, treated animals lost the ability to preferentially choose a reward over a neutral stimulus. This suggests that the effects of (S)-fluoxetine(1+) on reward systems may be state-dependent, potentially enhancing sensitivity to existing reward contingencies while impairing the acquisition of new reward-based learning in a non-stressed state. frontiersin.orgresearchgate.net
Cognitive Function Assessment (e.g., spatial memory, attention)
The impact of (S)-fluoxetine(1+) on cognitive functions is multifaceted, with studies reporting both improvements and impairments depending on the context and the specific cognitive domain being assessed. nih.gov In an experimental rat model of Alzheimer's disease, which involves cognitive deficits due to cholinergic system lesions, fluoxetine administration significantly improved learning and memory processes in an active avoidance task. nih.gov This suggests a potential for (S)-fluoxetine(1+) to ameliorate certain types of cognitive impairment. nih.gov
The mechanisms underlying these cognitive effects are linked to fluoxetine's ability to induce synaptic plasticity. nih.gov It has been shown to increase dendritic spine density in the hippocampus and medial prefrontal cortex and to elevate levels of synaptic proteins, which are crucial for synapse formation and stability. nih.gov However, the influence of fluoxetine on cognition can be complex, and negative outcomes have been reported in preclinical research involving healthy, non-diseased animals. nih.gov
Neurochemical Changes in Synaptic Monoamine Levels (e.g., Dopamine (B1211576), Norepinephrine)
A distinctive neurochemical effect of (S)-fluoxetine(1+) compared to other selective serotonin reuptake inhibitors (SSRIs) is its ability to increase extracellular levels of not only serotonin but also dopamine and norepinephrine (B1679862) in the prefrontal cortex of rats. nih.govresearchgate.net While other SSRIs like citalopram (B1669093) and paroxetine (B1678475) primarily elevate serotonin, acute systemic administration of fluoxetine produces robust and sustained increases in these catecholamines. nih.govresearchgate.net
This effect is not believed to be caused by the non-selective blockade of norepinephrine or dopamine transporters. researchgate.net Instead, a potential mechanism is the blockade of 5-HT₂C receptors, for which fluoxetine has a sufficient affinity at concentrations achieved in the prefrontal cortex. nih.govresearchgate.net This antagonism of 5-HT₂C receptors is thought to disinhibit dopaminergic and noradrenergic neurons, leading to the observed increase in their synaptic levels. researchgate.net This atypical action suggests that the neurochemical profile of (S)-fluoxetine(1+) extends beyond serotonin reuptake inhibition to include the modulation of key catecholamine systems. nih.govresearchgate.net
Table 2: Acute Effects of Fluoxetine on Extracellular Monoamine Levels in Rat Prefrontal Cortex
| Monoamine | Observation | Potential Mechanism | Reference |
| Norepinephrine | Robust and sustained increase | 5-HT₂C receptor blockade | nih.govresearchgate.net |
| Dopamine | Robust and sustained increase | 5-HT₂C receptor blockade | nih.govresearchgate.neteurekalert.org |
| Serotonin | 2- to 4-fold increase above baseline | Serotonin transporter inhibition | researchgate.net |
Cardiovascular System Effects at Molecular and Cellular Levels (Preclinical)
Preclinical research has identified that (S)-fluoxetine(1+) exerts notable effects on the cardiovascular system at the molecular and cellular levels. These effects encompass vascular smooth muscle function, cardiac electrophysiology, and autonomic control of cardiac activity.
Vascular Smooth Muscle Cell Function and Myogenic Constriction
Studies on isolated rat skeletal muscle and cerebral arterioles have demonstrated that fluoxetine induces vasodilation independent of the endothelium. nih.gov The mechanism underlying this effect involves the interference with Ca2+ signaling pathways within vascular smooth muscle cells. nih.gov Fluoxetine has been shown to decrease intracellular Ca2+ concentration ([Ca2+]i) in smooth muscle, which in turn reduces pressure-induced myogenic tone. nih.gov
The elevation of intraluminal pressure in isolated rat skeletal muscle arterioles typically leads to a significant myogenic constriction of about 40%. nih.gov However, the application of fluoxetine significantly diminishes this response, abolishing the pressure-induced tone with an EC50 of 3.1 x 10⁻⁶ M. nih.gov This effect is attributed to the inhibition of Ca2+ entry into the vascular smooth muscle cells, as increasing the extracellular Ca2+ concentration can restore the myogenic tone. nih.gov Further research indicates that fluoxetine's inhibitory effect on Ca2+-elicited constrictions is more potent than its effect on constrictions induced by noradrenaline or 5-hydroxytryptamine, suggesting a primary action on Ca2+ channels or signal transduction. nih.gov This "calcium antagonist" effect may contribute to the vasodilation observed. nih.govfrontiersin.org
Interactive Table: Effect of Fluoxetine on Arteriolar Myogenic Constriction
| Parameter | Condition | Observation | Reference |
| Myogenic Constriction | Pressure Increase (20 to 120 mmHg) | ~40% constriction | nih.gov |
| Smooth Muscle [Ca2+]i | Pressure Increase (20 to 120 mmHg) | ~20% increase | nih.gov |
| Arteriolar Tone | Fluoxetine Application | Abolished (EC50: 3.1 x 10⁻⁶ M) | nih.gov |
| Smooth Muscle [Ca2+]i | Fluoxetine Application | ~30% decrease | nih.gov |
| Myogenic Tone Restoration | High Extracellular Ca2+ (15 mM) | Tone restored in presence of Fluoxetine | nih.gov |
Cardiac Ion Channel Activity and Electrophysiological Alterations
At the cardiac level, preclinical studies confirm that fluoxetine inhibits multiple cardiac ion channels, including Na+, Ca2+, and K+ channels. frontiersin.orgnih.gov This activity can lead to electrophysiological effects. The inhibitory action on L-type Ca2+ (CaL2+) channels has been demonstrated in both rat and canine ventricular myocytes, with a higher potency observed in rat cells (IC50 2.8 μM) compared to canine cells (IC50 5.4 μM). nih.gov This inhibition of the peak Ca2+ current may result in a lengthening of atrioventricular conduction. nih.gov
In a rat model of post-myocardial infarction (MI) depression, chronic fluoxetine administration was found to increase the ventricular fibrillation threshold. nih.gov This effect was associated with the prevention of a reduction in the expression of Kv4.2, a protein forming transient outward potassium channels. nih.gov The downregulation of Kv4.2 is believed to contribute to adverse cardiac electrophysiology changes, and fluoxetine may mitigate this, thereby reducing the prevalence of ventricular arrhythmia in post-MI depression models. nih.gov These findings suggest that fluoxetine possesses both potential antiarrhythmic and pro-arrhythmic properties, contingent on its complex interactions with various cardiac ion channels. nih.gov
Interactive Table: Inhibitory Concentrations (IC50) of Fluoxetine on Cardiac Ion Channels
| Ion Channel | Animal Model | Myocyte Type | IC50 Value | Reference |
| L-type Ca2+ | Rat | Ventricular | 2.8 μM | nih.gov |
| L-type Ca2+ | Canine | Ventricular | 5.4 μM | nih.gov |
Autonomic Regulation of Cardiac Function in Animal Models
Research in animal models indicates that chronic fluoxetine treatment can significantly alter the autonomic nervous system's control over cardiac function. physiology.orgnih.gov In rat models, particularly those with congestive heart failure (CHF), chronic fluoxetine administration has been shown to reduce the responsiveness of the heart to autonomic inputs. physiology.orgnih.gov
Specifically, fluoxetine treatment reduces both the low-frequency (LF) and high-frequency (HF) components of heart rate variability (HRV), which are indicators of sympathetic and parasympathetic (vagal) tone, respectively. physiology.orgnih.gov Studies have shown that fluoxetine reduces vagal control of heart rate in both sham-operated and CHF rats. physiology.orgphysiology.org Furthermore, it diminishes the chronotropic responses to both efferent vagal nerve stimulation and the administration of isoproterenol. nih.govphysiology.org In diabetic rat models, fluoxetine treatment was also found to decrease cardiac vagal input, leading to a reduction in the bradycardic responses obtained by electrical stimulation of the vagus nerve. mdpi.com These data collectively suggest that chronic fluoxetine exposure may compromise the autonomic regulation of cardiac rhythm. physiology.orgnih.gov
Interactive Table: Effects of Chronic Fluoxetine on Cardiac Autonomic Control in Rats
| Parameter | Animal Model | Effect of Fluoxetine | Reference |
| Low-Frequency HRV | Sham & CHF Rats | Reduced | physiology.orgnih.gov |
| High-Frequency HRV | Sham & CHF Rats | Reduced | physiology.orgnih.gov |
| Vagal Control of Heart Rate | Sham & CHF Rats | Reduced | physiology.orgphysiology.org |
| Chronotropic Response to Vagal Stimulation | CHF Rats | Reduced | nih.govphysiology.org |
| Cardiac Vagal Input | Diabetic Rats | Decreased | mdpi.com |
Developmental Neurobiological and Genetic Alterations in Animal Models
Exposure to fluoxetine during critical developmental periods (prenatal and postnatal) has been shown to induce lasting neurobiological and genetic changes in various animal models.
In the socially monogamous prairie vole, developmental exposure to fluoxetine resulted in increased anxiety-like behavior and reduced sociality in adulthood. frontiersin.org These behavioral changes were accompanied by alterations in neuropeptide receptor density, specifically a decrease in oxytocin (B344502) receptor binding in the nucleus accumbens core and central amygdala, and reduced vasopressin 1a receptor binding in the medial amygdala. frontiersin.org
Studies using zebrafish have revealed that developmental exposure to fluoxetine can lead to life-long alterations in the brain's transcriptome. frontiersin.org This exposure affects the expression of hundreds of genes related to critical regulatory networks, including those involved in the stress response, circadian rhythm signaling, and neurogenesis. frontiersin.org Similarly, in a genetic mouse model of high anxiety and depression, fluoxetine treatment was found to normalize disrupted circadian locomotor activity and alter the expression of hippocampal clock genes, such as Per2 and Per3. nih.gov In a Down syndrome mouse model (Ts65Dn), early chronic treatment with fluoxetine was shown to rescue deficits in synaptic vesicular traffic and prevent abnormal proteomic changes in the adult brain. mdpi.com
Cytotoxicity and Mutagenicity Studies in Non-Human Biological Systems
The cytotoxic and mutagenic potential of fluoxetine has been evaluated in various non-human biological systems, yielding mixed results depending on the model organism and concentrations tested.
In plant models, such as Allium cepa (onion), fluoxetine demonstrated cytotoxicity in meristem cells. researchgate.net However, in a mammalian model using Wistar rat bone marrow cells, the same study found no evidence of cytotoxic or mutagenic potential when fluoxetine was administered intraperitoneally or by gavage. researchgate.net
In aquatic organisms, fluoxetine has been shown to induce genotoxic, mutagenic, and cytotoxic effects. nih.gov A study on Nile tilapia (Oreochromis niloticus) erythrocytes found that exposure to fluoxetine at concentrations of 100 and 1000 µg/L significantly increased DNA damage, the frequency of micronuclei, and other nuclear abnormalities. nih.gov
In vitro studies using cell lines have also been conducted. While one study using Chinese hamster ovary (CHO) cells found no genotoxicity at concentrations of 0.2 and 1.0 mg/mL, it did report genotoxicity at a higher concentration of 5.0 mg/mL. scispace.com Another study on human hepatoma (HepG2) cells concluded that fluoxetine can induce oxidative stress-dependent DNA damage, as evidenced by increased reactive oxygen species (ROS), lipid peroxidation, and DNA tail percentage in the comet assay. aimspress.com
Interactive Table: Summary of Fluoxetine Cytotoxicity and Mutagenicity Findings
| Biological System | Assay Type | Finding | Reference |
| Allium cepa meristem cells | Cytotoxicity | Cytotoxic | researchgate.net |
| Wistar rat bone marrow cells | Cytotoxicity, Mutagenicity | Not cytotoxic or mutagenic | researchgate.net |
| Nile tilapia (O. niloticus) erythrocytes | Genotoxicity, Mutagenicity, Cytotoxicity | Genotoxic, mutagenic, and cytotoxic at ≥100 µg/L | nih.gov |
| Chinese hamster ovary (CHO) cells | Genotoxicity (Comet Assay) | Genotoxic at 5.0 mg/mL | scispace.com |
| Human hepatoma (HepG2) cells | Genotoxicity (Comet Assay), Oxidative Stress | Induced oxidative stress-dependent DNA damage | aimspress.com |
Computational Chemistry and Structural Activity Relationship Sar Studies of S Fluoxetine 1+
Molecular Docking and Binding Affinity Predictions with Biological Targets (e.g., SERT, Receptors, Enzymes)
Molecular docking simulations have been a cornerstone in understanding the interaction of (S)-fluoxetine(1+) with its primary target, the serotonin (B10506) transporter (SERT), as well as other biological macromolecules.
Serotonin Transporter (SERT): Docking studies have aimed to elucidate the binding mode of (S)-fluoxetine within SERT. These studies often utilize homology models of human SERT (hSERT) based on the crystal structure of the bacterial leucine (B10760876) transporter (LeuT), a structural homolog. nih.gov It has been shown that (S)-fluoxetine binds within the central binding pocket of SERT. jst.go.jpbiorxiv.org The binding of fluoxetine (B1211875) and other SSRIs is thought to stabilize an outward-occluded conformation of the transporter, thus preventing the reuptake of serotonin. nih.gov
Key residues within SERT have been identified as crucial for the binding of (S)-fluoxetine. For instance, mutations at specific sites, such as Tyr95, Ile172, and Ser438, have been shown to dramatically decrease the inhibitory potency of fluoxetine. researchgate.net The interaction is also influenced by the presence of ions; for example, Cl- ions have been shown to modulate the binding affinity of fluoxetine to SERT, suggesting that Cl- binding facilitates conformational changes necessary for optimal drug binding. nih.govresearchgate.net While both (R)- and (S)-fluoxetine enantiomers show similar activity in blocking serotonin reuptake, subtle differences in their binding interactions have been explored through computational models. nih.gov For example, in one study using a ts3 SERT variant, (S)-fluoxetine exhibited a Ki of 35 ± 3 nM, while (R)-fluoxetine had a Ki of 41 ± 4 nM. biorxiv.org In another study with a different SERT model, (S)-fluoxetine showed a docking score of -8.7 kcal/mol. nih.gov
Other Targets: Beyond SERT, computational docking has explored the binding of (S)-fluoxetine to other proteins. For instance, in silico studies have investigated the interaction of (S)-fluoxetine with the NLRP3 inflammasome. These studies predicted that (S)-fluoxetine binds to the NLRP3 NACHT domain with a predicted submicromolar affinity, with a calculated free energy of binding (ΔG) of -8.9 Kcal/mol, corresponding to a Ki of around 0.5 µM. pnas.orgbiorxiv.org This interaction is thought to be stabilized by a triad (B1167595) of basic residues (R235, H258, and R260) and other amino acids within the nucleotide-binding cavity. pnas.org
The following table summarizes some of the reported binding affinities and docking scores for (S)-fluoxetine with various biological targets.
| Target | Method | Finding | Reference |
| SERT | Docking | Ki of 35 ± 3 nM | biorxiv.org |
| SERT | Docking | Docking score of -8.7 kcal/mol | nih.gov |
| NLRP3 | Docking | Predicted Ki of ~0.5 µM | pnas.orgbiorxiv.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoselective Activity
While specific QSAR models for the stereoselective activity of (S)-fluoxetine(1+) are not extensively detailed in the reviewed literature, the principles of QSAR are fundamental to understanding the differences in activity between the fluoxetine enantiomers and their metabolites. QSAR studies rely on correlating variations in physicochemical properties of compounds with their biological activities. The stereoselectivity observed in fluoxetine's pharmacology provides a strong basis for such modeling.
A QSAR model for fluoxetine and its derivatives would aim to mathematically describe how the three-dimensional arrangement of atoms influences the interaction with SERT and metabolic enzymes. Although both (R)- and (S)-fluoxetine have similar affinities for SERT, their differential metabolism leads to different in vivo outcomes. nih.gov The eudismic ratio (the ratio of the potency of the more active enantiomer to the less active one) for the fluoxetine enantiomers themselves is near unity for SERT inhibition. nih.gov However, considering the entire metabolic cascade, the stereochemistry at the chiral center becomes critical.
Conformational Analysis and Stereochemical Impact on Ligand-Target Interactions
Conformational analysis of (S)-fluoxetine(1+) is crucial for understanding how its three-dimensional shape influences its binding to biological targets. The flexibility of the propan-1-amine chain allows the molecule to adopt various conformations, and computational methods are used to determine the most energetically favorable ones.
Studies have shown that the binding of fluoxetine to SERT induces a distinct conformational change in the transporter, which is different from that induced by other ligands like cocaine. nih.govresearchgate.net This suggests that the stereochemical configuration of (S)-fluoxetine plays a role in dictating the specific conformational state of the transporter upon binding. The trifluoromethyl group on the phenoxy ring and the phenyl group are key structural features whose spatial orientation, dictated by the chiral center, is critical for high-affinity binding. pnas.org
The stereochemical impact is also evident in interactions with molecules other than the primary target. For example, 19F-NMR spectroscopy has been used in conjunction with molecular modeling to study the complexation of fluoxetine enantiomers with cyclodextrins. bioline.org.br These studies revealed that complex formation can lead to the separation of NMR signals for the (R)- and (S)-enantiomers, indicating a stereospecific interaction with the cyclodextrin (B1172386) host. bioline.org.br Quantum mechanical calculations have also been employed to study the conformations of serotonin-fluoxetine complexes, finding that the complexes formed with both (R)- and (S)-fluoxetine are similar in terms of total energy and binding energy. ebi.ac.uk
In Silico Modeling of Metabolic Transformations and Enzyme Interactions
The metabolism of fluoxetine is stereoselective, and in silico models have been valuable in understanding the interactions with cytochrome P450 (CYP) enzymes. nih.govmdpi.com The N-demethylation of fluoxetine to its active metabolite, norfluoxetine (B159337), is primarily mediated by CYP2D6, with contributions from CYP2C9 and CYP2C19. unipd.itnih.gov
Computational studies have shown that the (S)-enantiomers of both fluoxetine and norfluoxetine are more potent inhibitors of CYP2D6 than the (R)-enantiomers. nih.gov In silico simulations predicted that (S)-fluoxetine and (S)-norfluoxetine are responsible for approximately 90% of the in vivo inhibition of CYP2D6. nih.gov This stereoselective inhibition is a critical factor in potential drug-drug interactions.
The metabolic rates of the enantiomers also differ. (R)-fluoxetine has been reported to have a clearance four times greater than (S)-fluoxetine, meaning the more active (S)-enantiomer has a shorter half-life. unipd.it The half-lives of (S)-fluoxetine and (S)-norfluoxetine are more significantly influenced by variations in CYP2D6 activity compared to the (R)-enantiomers. nih.govresearchgate.net
The table below summarizes the key cytochrome P450 enzymes involved in the metabolism of (S)-fluoxetine and their stereoselective preferences.
| Enzyme | Role in (S)-Fluoxetine Metabolism | Stereoselective Aspect | Reference |
| CYP2D6 | N-demethylation to (S)-norfluoxetine | Higher activity towards (S)-norfluoxetine for further degradation. (S)-fluoxetine is a more potent inhibitor. | nih.govmdpi.comnih.gov |
| CYP2C9 | N-demethylation | Favors the formation of (R)-norfluoxetine. | nih.govmdpi.com |
| CYP2C19 | N-demethylation | Minor role, favors formation of (R)-norfluoxetine. | nih.govmdpi.com |
Design of Novel Probes based on (S)-Fluoxetine(1+) Scaffold for Research
The structural backbone of (S)-fluoxetine(1+) has served as a template for the design of novel chemical probes to investigate various biological processes. These efforts aim to create molecules with altered or enhanced properties, such as improved selectivity, different mechanisms of action, or dual functionalities.
One area of research has focused on creating dual-target inhibitors. For example, researchers have synthesized compounds that link an SSRI moiety, derived from norfluoxetine, to a phosphodiesterase 4 (PDE4) inhibitor. researchgate.net These dual-function molecules, such as (S)-8, demonstrated both serotonin reuptake inhibition (IC50 of 42 nM) and PDE4 inhibition, presenting a potential new strategy for treating depression. researchgate.net
Another innovative approach involves the incorporation of a selenium nucleus into the fluoxetine scaffold. rsc.orgrsc.org These "selenofluoxetine" analogues were designed to possess both the SSRI activity of the parent compound and an added antioxidant capability, mimicking the function of glutathione (B108866) peroxidase (GPx). rsc.orgrsc.org This design strategy aims to create a tandem antioxidant molecule that could offer neuroprotective benefits in addition to its antidepressant effects. rsc.org
Furthermore, analogues of fluoxetine have been designed to probe the different binding sites on SERT, such as the allosteric S2 site, to better understand the transporter's function and regulation. researchgate.net By systematically modifying the fluoxetine structure, researchers can develop tools to dissect the complex pharmacology of the serotonin transport system.
Future Research Directions and Unanswered Questions in S Fluoxetine 1+ Research
Elucidation of Novel Molecular and Cellular Targets
The therapeutic and side-effect profile of (S)-fluoxetine(1+) is likely not solely attributable to its interaction with the serotonin (B10506) transporter (SERT). acs.org Future research must prioritize the identification and characterization of new molecular and cellular targets. While both enantiomers of fluoxetine (B1211875) inhibit serotonin reuptake, their metabolic pathways and potential off-target effects differ. mdpi.comnih.gov
Emerging evidence suggests that fluoxetine can influence a variety of cellular processes independent of its effects on serotonin levels. mdpi.commdpi.com These include the modulation of neurotrophic factor signaling, such as the brain-derived neurotrophic factor (BDNF) pathway, which is crucial for neuronal survival, growth, and plasticity. nih.govnih.gov Studies have shown that fluoxetine can upregulate the expression of BDNF and its receptor, TrkB. nih.govfrontiersin.org Additionally, fluoxetine has been found to interact with other targets, including sigma-1 receptors, and to modulate glutamatergic neurotransmission. qu.edu.iq Furthermore, research points to fluoxetine's ability to influence inflammatory pathways and cellular processes like apoptosis. frontiersin.org Recent in silico and in vitro studies have even identified the NLRP3 inflammasome and acid sphingomyelinase as potential direct targets of fluoxetine. mdpi.compnas.org
A critical area of future investigation will be to determine the stereoselectivity of these interactions for (S)-fluoxetine(1+). Understanding which of these "off-target" effects are specific to or more pronounced with the (S)-enantiomer will be key to deciphering its unique pharmacological profile.
High-Throughput Screening for Stereoselective Ligand-Target Interactions
Identifying novel targets of (S)-fluoxetine(1+) on a large scale requires the application of high-throughput screening (HTS) methodologies. acs.org These techniques allow for the rapid testing of thousands of potential molecular interactions, significantly accelerating the discovery process.
Future HTS efforts should be specifically designed to investigate the stereoselective binding of (S)-fluoxetine(1+) to a wide array of proteins, including receptors, enzymes, and transporters. acs.org This can be achieved through various computational and experimental approaches:
In silico virtual screening: Computational methods can predict the binding of (S)-fluoxetine(1+) to the three-dimensional structures of known proteins, helping to prioritize candidates for experimental validation. plos.orgacs.org
Biochemical and cell-based assays: These assays can be used to experimentally confirm the interactions identified through in silico screening and to quantify the binding affinity and functional effects of (S)-fluoxetine(1+) on its targets.
By combining these approaches, researchers can systematically map the interactome of (S)-fluoxetine(1+), revealing a more complete picture of its molecular pharmacology.
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
A truly comprehensive understanding of (S)-fluoxetine(1+)'s mechanisms of action will require the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. researchgate.netfrontiersin.orgnih.gov This systems-level approach can reveal how (S)-fluoxetine(1+) influences complex biological networks and pathways. bmj.com
Recent studies have begun to apply multi-omics approaches to investigate the effects of fluoxetine on the brain. researchgate.netnih.gov For example, integrative analyses of RNA-seq and ChIP-seq data have revealed profound and region-specific changes in gene expression and chromatin state in response to fluoxetine. researchgate.netnih.gov These studies have highlighted previously unknown effects on signaling receptors and pathways and suggested a global increase in energy metabolism as a shared mechanism of action. researchgate.net
Exploration of (S)-Fluoxetine(1+) as a Tool for Fundamental Neuroscience Research
Beyond its therapeutic implications, (S)-fluoxetine(1+) can serve as a valuable pharmacological tool to probe the fundamental workings of the brain. researchgate.net Its known and newly discovered molecular interactions can be leveraged to investigate the roles of specific neurotransmitter systems and signaling pathways in various brain functions and behaviors.
For instance, by studying the effects of (S)-fluoxetine(1+) on neuroplasticity, researchers can gain a better understanding of the molecular mechanisms that underlie learning, memory, and the brain's ability to adapt to experience. nih.govmdpi.commdpi.com Its influence on neurogenesis, the birth of new neurons, provides a means to explore the regulation of this process and its contribution to brain function and repair. nih.govfrontiersin.orgpnas.org
Furthermore, investigating the off-target effects of (S)-fluoxetine(1+) can lead to the identification of novel signaling pathways involved in the regulation of mood, cognition, and behavior. By carefully characterizing the full spectrum of its molecular actions, (S)-fluoxetine(1+) can be transformed from a therapeutic agent into a sophisticated probe for dissecting the intricate complexities of the brain.
Q & A
Basic Research Questions
Q. How do enantiomeric differences between (S)-fluoxetine(1+) and (R)-fluoxetine influence pharmacological activity in preclinical models?
- Methodology: Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to isolate enantiomers. Validate purity via NMR and mass spectrometry. Compare binding affinities to serotonin transporters (SERT) in vitro using radioligand assays (e.g., [³H]-paroxetine) . For in vivo models, employ behavioral assays (e.g., forced swim test in rodents) with dose-response curves for each enantiomer .
- Data Contradictions: Some studies report (S)-fluoxetine(1+) as more potent, while others show no stereoselective effects. Ensure purity validation and control for metabolite interference (e.g., norfluoxetine) .
Q. What experimental designs are optimal for validating (S)-fluoxetine(1+) stability in long-term pharmacokinetic studies?
- Methodology: Use stability-indicating assays (e.g., UPLC-MS/MS) under varying pH, temperature, and light conditions. Apply ICH guidelines (Q1A-R2) for accelerated stability testing. Include forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation products .
- Key Considerations: Monitor enantiomeric interconversion during storage using chiral analytical methods .
Advanced Research Questions
Q. How can fractional factorial experimental designs optimize multi-omics studies on (S)-fluoxetine(1+)-induced neurodevelopmental effects?
- Methodology: Implement a fractional factorial design (e.g., 2^(k-p)) to test multiple factors (e.g., dose, exposure duration, genetic background) in human iPSC-derived neurons. Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to identify pathway-level changes (e.g., synaptic function, lipid metabolism) .
- Data Integration: Use bioinformatics tools (e.g., Gene Ontology enrichment, WGCNA) to link omics data to behavioral phenotypes. Address batch effects via randomized block designs .
Q. What statistical approaches resolve conflicting results in (S)-fluoxetine(1+) efficacy across heterogeneous patient populations?
- Methodology: Apply meta-regression or individual participant data (IPD) meta-analysis to adjust for covariates (e.g., age, comorbidities). Use mixed-effects models to account for inter-study variability .
- Contradiction Analysis: Stratify by CYP2D6 metabolizer status (poor vs. extensive) to assess pharmacokinetic variability impacting efficacy .
Q. How do tissue-specific pharmacokinetic models improve predictions of (S)-fluoxetine(1+) accumulation in the CNS?
- Methodology: Develop physiologically based pharmacokinetic (PBPK) models integrating blood-brain barrier permeability (logBB), plasma protein binding, and tissue:plasma partition coefficients. Validate with microdialysis data from rodent brain extracellular fluid .
Methodological Guidelines
-
Experimental Reproducibility :
-
Data Presentation :
- Tabulate raw data (e.g., pharmacokinetic parameters, behavioral scores) in supplementary materials. Use line graphs for time-course data and heatmaps for omics results .
- Disclose instrument detection limits and statistical power calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
